molecular formula C21H17FN4O3 B328882 ETHYL 2-(3-{[(E)-2-(4-CYANO-2-FLUOROBENZOYL)HYDRAZONO]METHYL}-1H-INDOL-1-YL)ACETATE

ETHYL 2-(3-{[(E)-2-(4-CYANO-2-FLUOROBENZOYL)HYDRAZONO]METHYL}-1H-INDOL-1-YL)ACETATE

Cat. No.: B328882
M. Wt: 392.4 g/mol
InChI Key: WGNHDBZSYQCIHE-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {3-[2-(4-cyano-2-fluorobenzoyl)carbohydrazonoyl]-1H-indol-1-yl}acetate is a complex organic compound characterized by the presence of an indole ring, a cyano group, and a fluorobenzoyl moiety

Preparation Methods

The synthesis of ETHYL 2-(3-{[(E)-2-(4-CYANO-2-FLUOROBENZOYL)HYDRAZONO]METHYL}-1H-INDOL-1-YL)ACETATE typically involves multiple steps, starting with the preparation of the indole core. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems to enhance efficiency .

Chemical Reactions Analysis

Ethyl {3-[2-(4-cyano-2-fluorobenzoyl)carbohydrazonoyl]-1H-indol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Scientific Research Applications

Ethyl {3-[2-(4-cyano-2-fluorobenzoyl)carbohydrazonoyl]-1H-indol-1-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism by which ETHYL 2-(3-{[(E)-2-(4-CYANO-2-FLUOROBENZOYL)HYDRAZONO]METHYL}-1H-INDOL-1-YL)ACETATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Ethyl {3-[2-(4-cyano-2-fluorobenzoyl)carbohydrazonoyl]-1H-indol-1-yl}acetate can be compared to other indole derivatives, such as:

Properties

Molecular Formula

C21H17FN4O3

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl 2-[3-[(E)-[(4-cyano-2-fluorobenzoyl)hydrazinylidene]methyl]indol-1-yl]acetate

InChI

InChI=1S/C21H17FN4O3/c1-2-29-20(27)13-26-12-15(16-5-3-4-6-19(16)26)11-24-25-21(28)17-8-7-14(10-23)9-18(17)22/h3-9,11-12H,2,13H2,1H3,(H,25,28)/b24-11+

InChI Key

WGNHDBZSYQCIHE-BHGWPJFGSA-N

Isomeric SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=C(C=C(C=C3)C#N)F

SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=NNC(=O)C3=C(C=C(C=C3)C#N)F

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=NNC(=O)C3=C(C=C(C=C3)C#N)F

Origin of Product

United States

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